5-Bromo-2-methylpyrimidin-4-OL
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Overview
Description
5-Bromo-2-methylpyrimidin-4-OL is a heterocyclic organic compound with the molecular formula C5H5BrN2O. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylpyrimidin-4-OL typically involves the bromination of 2-methylpyrimidin-4-OL. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylpyrimidin-4-OL can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of 5-bromo-2-methylpyrimidin-4-one.
Reduction: Formation of 2-methylpyrimidin-4-OL.
Scientific Research Applications
5-Bromo-2-methylpyrimidin-4-OL has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Materials Science: It is explored for its potential in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylpyrimidin-4-OL involves its interaction with biological targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit specific enzymes by mimicking the natural substrates or by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyrimidine: Lacks the hydroxyl group at the 4th position.
2-Methylpyrimidin-4-OL: Lacks the bromine atom at the 5th position.
5-Bromo-4-hydroxy-2-methylpyrimidine: Another name for 5-Bromo-2-methylpyrimidin-4-OL.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .
Properties
IUPAC Name |
5-bromo-2-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZTJGZVILJIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541475 |
Source
|
Record name | 5-Bromo-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1676-57-9 |
Source
|
Record name | 5-Bromo-2-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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